molecular formula C11H8Cl2 B13691660 1-(Dichloromethyl)naphthalene CAS No. 17180-26-6

1-(Dichloromethyl)naphthalene

Cat. No.: B13691660
CAS No.: 17180-26-6
M. Wt: 211.08 g/mol
InChI Key: PENXUAAQSIVXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dichloromethyl)naphthalene is an organic compound with the molecular formula C11H8Cl2 It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a dichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)naphthalene can be synthesized through the chloromethylation of naphthalene. This process involves the reaction of naphthalene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of phase-transfer catalysts to enhance the reaction efficiency and yield. The crude product is then purified through crystallization or distillation to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 1-(Dichloromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(dichloromethyl)naphthalene involves its interaction with molecular targets through electrophilic aromatic substitution. The dichloromethyl group can be activated under acidic conditions, allowing it to react with nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into the naphthalene ring .

Comparison with Similar Compounds

    1-(Chloromethyl)naphthalene: Similar in structure but with only one chlorine atom.

    2-(Chloromethyl)naphthalene: Another isomer with the chloromethyl group at a different position.

Uniqueness: 1-(Dichloromethyl)naphthalene is unique due to the presence of two chlorine atoms, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

CAS No.

17180-26-6

Molecular Formula

C11H8Cl2

Molecular Weight

211.08 g/mol

IUPAC Name

1-(dichloromethyl)naphthalene

InChI

InChI=1S/C11H8Cl2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H

InChI Key

PENXUAAQSIVXBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.